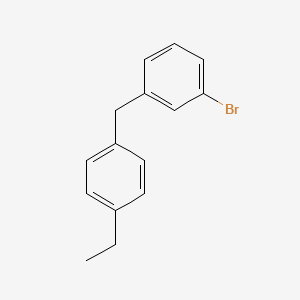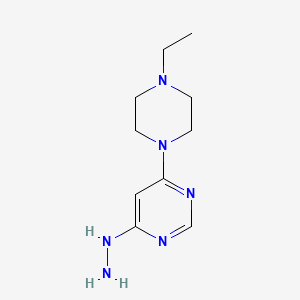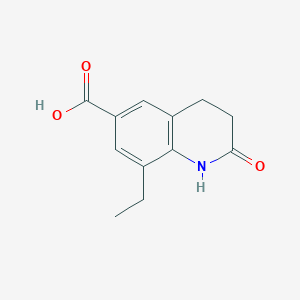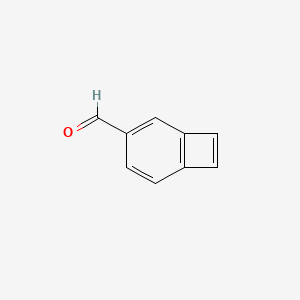![molecular formula C11H14O2 B8768326 Oxirane, [(2,3-dimethylphenoxy)methyl]- CAS No. 41457-31-2](/img/structure/B8768326.png)
Oxirane, [(2,3-dimethylphenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, [(2,3-dimethylphenoxy)methyl]- is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a 2,3-dimethylphenoxy group attached to a methyloxirane moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(2,3-dimethylphenoxy)methyl]- typically involves the reaction of 2,3-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Oxirane, [(2,3-dimethylphenoxy)methyl]- can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
Oxirane, [(2,3-dimethylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed at low temperatures to control the reduction process.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring. The reactions are often catalyzed by acids or bases to facilitate the ring-opening process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethers or other derivatives.
科学研究应用
Oxirane, [(2,3-dimethylphenoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This allows for the study of biological processes and the development of new bioconjugates.
Medicine: It has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to form stable covalent bonds with biological targets makes it a useful tool in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of Oxirane, [(2,3-dimethylphenoxy)methyl]- involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by various functional groups, leading to the formation of stable adducts. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify target molecules through covalent attachment.
相似化合物的比较
Similar Compounds
- 2-[(2,4-Dimethylphenoxy)methyl]oxirane
- 2-[(3,5-Dimethylphenoxy)methyl]oxirane
- Oxirane, 2,3-dimethyl-, cis-
- Oxirane, 3-ethyl-2,2-dimethyl-
Uniqueness
Oxirane, [(2,3-dimethylphenoxy)methyl]- is unique due to the specific positioning of the dimethylphenoxy group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
41457-31-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-[(2,3-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-11(9(8)2)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 |
InChI 键 |
RWBSWKZPQXYNNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCC2CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


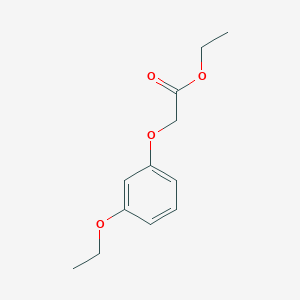
![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]benzene-1,2-diamine](/img/structure/B8768254.png)
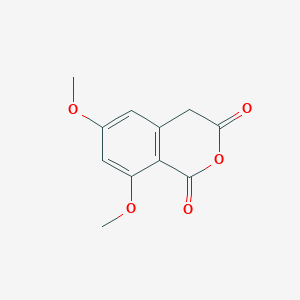
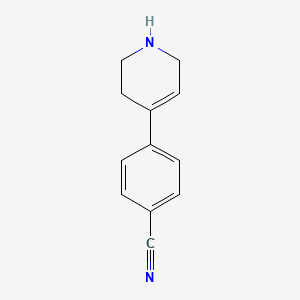

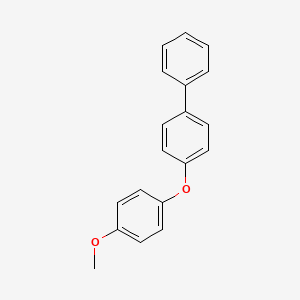
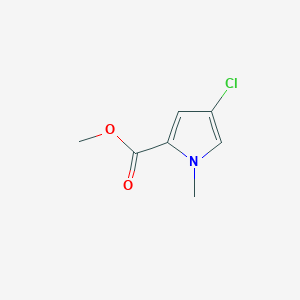
![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B8768293.png)
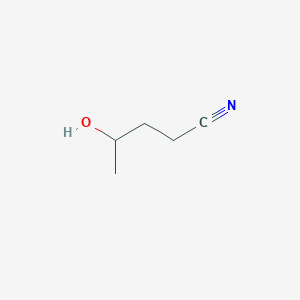
![4-Hydroxy-1-oxa-spiro[4.5]dec-3-en-2-one](/img/structure/B8768306.png)
